molecular formula C4H10ClNO3 B8815573 (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride

(R)-methyl 3-amino-2-hydroxypropanoate hydrochloride

Cat. No.: B8815573
M. Wt: 155.58 g/mol
InChI Key: VHMGYHFYSWICSP-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-methyl 3-amino-2-hydroxypropanoate hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO3 and its molecular weight is 155.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

methyl (2R)-3-amino-2-hydroxypropanoate;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H/t3-;/m1./s1

InChI Key

VHMGYHFYSWICSP-AENDTGMFSA-N

Isomeric SMILES

COC(=O)[C@@H](CN)O.Cl

Canonical SMILES

COC(=O)C(CN)O.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of isoserine (18) (20.0 g, 0.19 mol) in anhydrous methanol (100 mL) was saturated with HCl gas at 0° C. while being stirred with exclusion of moisture. The solid material slowly dissolved to yield a pale yellow liquid after a few minutes. The HCl saturated solution was stirred overnight (20 h) at room temperature. Excess HCl gas was removed by bubbling nitrogen into the reaction mixture and the solvent was removed under reduced pressure to yield the product as a syrup (27.1 g; yield 92%) Mass Spectrum M+H 120. The product was immediately taken to the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-2-hydroxypropanoic acid (0.7 g) in methanol (15 mL) was added thionyl chloride (2.5 mL) at 0° C., and the mixture was stirred at 0° C. for 2 hr and then at room temperature overnight. The solvent was evaporated under reduced pressure to give the title compound (1.6 g, 100%) as an oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
100%

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